molecular formula C8H16ClNO B1523351 1-(1-Aminocyclohexyl)ethanone hydrochloride CAS No. 859182-94-8

1-(1-Aminocyclohexyl)ethanone hydrochloride

Cat. No. B1523351
M. Wt: 177.67 g/mol
InChI Key: NOCIWOOXPUQQTA-UHFFFAOYSA-N
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Description

1-(1-Aminocyclohexyl)ethanone hydrochloride is a chemical compound with the CAS Number: 859182-94-8 . It has a molecular weight of 177.67 . The IUPAC name for this compound is 1-(1-aminocyclohexyl)ethanone hydrochloride .


Molecular Structure Analysis

The InChI code for 1-(1-Aminocyclohexyl)ethanone hydrochloride is 1S/C8H15NO.ClH/c1-7(10)8(9)5-3-2-4-6-8;/h2-6,9H2,1H3;1H . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

1-(1-Aminocyclohexyl)ethanone hydrochloride is a powder . It is stored at room temperature .

Scientific Research Applications

  • Antimicrobial Activity and Synthesis

    • Heterocyclic compounds like 1-(1-Aminocyclohexyl)ethanone hydrochloride are synthesized and evaluated for their antimicrobial activity against gram-positive and gram-negative bacteria, showcasing their potential in pharmaceutical and drug research (Wanjari, 2020).
  • Tryptamine Derivative Formation

    • The compound serves as a precursor in the synthesis of tryptamine derivatives through the rearrangement of cyclopropylketone arylhydrazones, indicating its utility in generating biologically active molecules (Salikov et al., 2017).
  • Polyester Synthesis

    • The chemical is used in the synthesis and polymerization of new cyclic esters containing functional groups, contributing to the development of hydrophilic aliphatic polyesters with applications in various industrial domains (Trollsås et al., 2000).
  • Pharmaceutical Synthesis

    • The compound is involved in the synthesis of pharmaceuticals like Carteolol Hydrochloride, showcasing its significance in drug development and medicinal chemistry (Ji Qing-gang et al., 2008).
  • Peptide Synthesis

    • It is utilized in the synthesis of β-oligopeptides from 1-(aminomethyl)cyclopropanecarboxylic acid, indicating its role in developing novel peptide structures with potential therapeutic applications (Abele et al., 1999).
  • Synthesis of Antiviral Compounds

    • The compound is a precursor in the synthesis of enantioselective 4-Acetylaminocyclopent-2-en-1-ols, which are precursors for antiviral compounds, demonstrating its role in antiviral drug development (Ramesh et al., 1999).

Safety And Hazards

The compound has been classified under GHS07 for safety . The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-(1-aminocyclohexyl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c1-7(10)8(9)5-3-2-4-6-8;/h2-6,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOCIWOOXPUQQTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCCCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Aminocyclohexyl)ethanone hydrochloride

CAS RN

859182-94-8
Record name 1-(1-aminocyclohexyl)ethan-1-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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